molecular formula C25H20ClNO4 B6180385 (3R)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 2580101-56-8

(3R)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B6180385
CAS RN: 2580101-56-8
M. Wt: 433.9
InChI Key:
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Description

The molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amines during peptide synthesis. The presence of the carboxylic acid group indicates that this compound could be an amino acid derivative .


Molecular Structure Analysis

The molecule has several functional groups including a carboxylic acid, an ether, and an aromatic fluorene group. These functional groups could influence the molecule’s reactivity and properties .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis . The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could allow for hydrogen bonding, influencing its solubility and melting point .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s involved in peptide synthesis, it could be incorporated into a peptide chain and then influence the biological activity of the peptide .

Safety and Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety and hazard information .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research could involve the synthesis of novel peptides using this Fmoc-protected amino acid derivative .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the synthesis of the tetrahydroisoquinoline ring system followed by the attachment of the fluorene moiety and the chloro group. The final step involves the protection of the carboxylic acid group with a methoxy carbonyl group.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "2-bromo-1-phenylethanone", "9H-fluorene", "methyl chloroformate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "acetic acid", "diethyl ether", "methanol", "dichloromethane", "tetrahydrofuran" ], "Reaction": [ "Step 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline\n- Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-chloro-1,2-dihydroquinoline-3-carboxylic acid ethyl ester\n- Reduction of the ester with sodium borohydride in methanol to form 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid\n\nStep 2: Attachment of fluorene moiety\n- Bromination of 9H-fluorene with 2-bromo-1-phenylethanone in the presence of sodium hydroxide to form 9-bromo-9H-fluorene\n- Suzuki coupling of 9-bromo-9H-fluorene with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of palladium catalyst to form (3R)-7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid\n\nStep 3: Chlorination and protection of carboxylic acid group\n- Chlorination of (3R)-7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with thionyl chloride in dichloromethane to form (3R)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid\n- Protection of the carboxylic acid group with methyl chloroformate in the presence of sodium bicarbonate to form the final product" ] }

CAS RN

2580101-56-8

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9

Purity

95

Origin of Product

United States

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